molecular formula C2H3IO B1250149 2-iodoacetaldehyde CAS No. 55782-51-9

2-iodoacetaldehyde

货号: B1250149
CAS 编号: 55782-51-9
分子量: 169.95 g/mol
InChI 键: XQCWOAMYQRDOQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodoacetaldehyde (CAS 55782-51-9) is a halogenated carbonyl compound with significant research applications, particularly in the field of pathogen inactivation. Its primary researched value lies in its use as a disinfecting agent for treating biological fluids. Studies, such as those covered in US Patent US6436344B1, have demonstrated its efficacy in inactivating a broad spectrum of pathogens, including viruses (e.g., porcine parvovirus), bacteria, and prions . The compound's mechanism of action is attributed to its functional groups; the carbonyl moiety reacts with nucleophilic amino groups, while the iodine substituent can be released as iodide ions, contributing to its potent anti-pathogenic activity . This makes this compound a valuable agent for ensuring the virological safety of sensitive biological materials like blood plasma and therapeutic proteins without necessarily compromising the functional integrity of the target proteins . The compound should be handled as a light-sensitive substance and stored in a cool, dark place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Chemical Identifiers: • CAS RN: 55782-51-9 • Molecular Formula: C₂H₃IO • Molecular Weight: 169.95 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

55782-51-9

分子式

C2H3IO

分子量

169.95 g/mol

IUPAC 名称

2-iodoacetaldehyde

InChI

InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2

InChI 键

XQCWOAMYQRDOQY-UHFFFAOYSA-N

SMILES

C(C=O)I

规范 SMILES

C(C=O)I

Pictograms

Acute Toxic; Irritant

同义词

iodoacetaldehyde

产品来源

United States

Foundational & Exploratory

2-Iodoacetaldehyde: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-iodoacetaldehyde. Due to its inherent instability, experimental data for this compound is limited. Therefore, this document also includes information on its more stable derivatives and draws comparisons with structurally related compounds to provide a thorough understanding of its reactivity and handling considerations.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₂H₃IO.[1] While extensive experimental data on its physical properties is scarce, likely due to its instability, its fundamental chemical properties have been calculated and are presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 55782-51-9[1]
Molecular Formula C₂H₃IO[1]
Molecular Weight 169.95 g/mol [1]
Canonical SMILES C(C=O)I[1]
InChI InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2[1]
InChIKey XQCWOAMYQRDOQY-UHFFFAOYSA-N[1]
Computed XLogP3 0.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 169.92286 g/mol [1]
Monoisotopic Mass 169.92286 g/mol [1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 4[1]
Formal Charge 0[1]

Note: Most physical properties such as boiling point, melting point, and density are not experimentally available, suggesting the compound is unstable under standard conditions.

Chemical Structure

The structure of this compound consists of a two-carbon acetaldehyde backbone with an iodine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).

Caption: Ball-and-stick model of this compound.

The key structural features that dictate its reactivity are the electrophilic carbonyl carbon and the carbon-iodine bond. The iodine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack.

Reactivity and Potential Applications

Due to the presence of the α-iodo group, this compound is expected to be a potent alkylating agent. This reactivity is analogous to that of other α-halo carbonyl compounds, such as 2-iodoacetamide, which is widely used in protein chemistry to modify cysteine residues.

The probable mechanism of action involves the nucleophilic attack by a thiol group (from a cysteine residue) on the α-carbon, leading to the displacement of the iodide ion and the formation of a stable thioether bond. This makes this compound a potential tool for protein labeling, cross-linking, and as an inhibitor of enzymes with critical cysteine residues in their active sites.

alkylation_pathway Proposed Alkylation of Cysteine by this compound reactant1 This compound (ICH₂CHO) product Alkylated Cysteine Residue (Protein-S-CH₂CHO) reactant1->product Nucleophilic Attack reactant2 Cysteine Residue (Protein-SH) reactant2->product leaving_group Iodide Ion (I⁻) product->leaving_group Displacement

Caption: Proposed reaction pathway for cysteine alkylation.

Synthesis and Handling

Synthesis

Direct synthesis and isolation of this compound are challenging due to its instability. A common strategy to circumvent this is the synthesis of a more stable precursor, such as an acetal, which can be hydrolyzed to the aldehyde immediately before use.

A documented synthesis exists for iodoacetaldehyde diethyl acetal. The general workflow for such a synthesis is outlined below.

synthesis_workflow General Synthesis Workflow for Iodoacetaldehyde Diethyl Acetal start Starting Material (e.g., Vinyl Ether) iodination Iodination start->iodination acetalization Acetalization (in Ethanol) iodination->acetalization workup Aqueous Workup & Purification acetalization->workup product Iodoacetaldehyde Diethyl Acetal workup->product

Caption: Synthetic workflow for a stable precursor.

Handling and Safety

Table 2: Inferred Hazards and Precautions for this compound

HazardPrecaution
Toxicity Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.
Corrosivity May cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Instability Prone to decomposition. Store in a cool, dark place, and handle under an inert atmosphere if possible.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR - Aldehydic proton (CHO) signal at ~9-10 ppm (singlet).- Methylene protons (CH₂) adjacent to iodine at ~3-4 ppm (doublet, coupled to the aldehydic proton).
¹³C NMR - Carbonyl carbon (C=O) signal at ~190-200 ppm.- Alpha-carbon (C-I) signal at a relatively low field due to the electronegativity of iodine.
IR Spectroscopy - Strong C=O stretching vibration at ~1720-1740 cm⁻¹.- C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹.

Conclusion

This compound is a reactive molecule with significant potential as an alkylating agent in chemical biology and drug development. Its inherent instability necessitates careful handling and often the use of more stable precursors like its acetals. The information compiled in this guide, based on computed data and analogies to related compounds, provides a foundational understanding for researchers interested in utilizing the unique chemical properties of this compound. Further experimental investigation is required to fully characterize its physical and biological properties.

References

mechanism of action of 2-iodoacetaldehyde as an alkylating agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of 2-Iodoacetaldehyde as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional electrophilic molecule poised for reactivity with a variety of biological nucleophiles. Its structure combines the reactivity of an aldehyde with that of an alkyl iodide, making it a potent alkylating agent. This guide delineates the mechanistic underpinnings of this compound's action, drawing upon the established chemistry of related α-halo carbonyl compounds and aldehydes. The information presented herein is intended to provide a robust framework for researchers employing this compound in chemical biology, proteomics, and early-stage drug discovery.

Core Mechanism of Action: A Dual Electrophile

The alkylating activity of this compound stems from two electrophilic centers: the carbonyl carbon of the aldehyde and the α-carbon bearing the iodine atom. This dual reactivity allows for a range of interactions with biological macromolecules, primarily proteins and nucleic acids.

2.1. The Aldehyde Moiety: A "Hard" Electrophile

The carbonyl carbon of an aldehyde is considered a "hard" electrophile. According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles preferentially react with "hard" nucleophiles.[1] In a biological context, the primary amine groups of lysine residues and the exocyclic amino groups of DNA bases (such as guanine and adenine) are considered hard nucleophiles.

The reaction with a primary amine, such as the ε-amino group of a lysine residue, proceeds through a nucleophilic addition to form an unstable carbinolamine intermediate. This intermediate can then dehydrate to form a Schiff base (an imine).[2] This reaction is reversible, but the resulting Schiff base can be stabilized by reduction.

2.2. The α-Iodo Group: A "Soft" Electrophile Precursor

The carbon atom attached to the iodine is susceptible to nucleophilic attack, functioning as a precursor to a "soft" electrophile. The iodine atom is a good leaving group, facilitating SN2 reactions with "soft" nucleophiles. The primary soft nucleophile in a biological system is the thiolate anion of a cysteine residue.[3] Other potential, albeit less reactive, soft nucleophiles include the imidazole side chain of histidine and the thioether of methionine.[4]

The reaction with a cysteine thiol is a classic example of protein alkylation.[5] The deprotonated thiolate anion attacks the α-carbon, displacing the iodide and forming a stable thioether bond. This reaction is generally irreversible under physiological conditions.

Reactivity with Biological Nucleophiles

3.1. Proteins: The Primary Target

Proteins are the most likely targets for this compound due to the abundance and accessibility of reactive nucleophilic amino acid residues on their surfaces.

  • Cysteine: The high nucleophilicity of the thiolate anion makes cysteine residues the most probable site of alkylation by the α-iodo group of this compound.[6][7] This modification is widely exploited in proteomics to block free thiols and prevent disulfide bond formation.[5]

  • Lysine: The ε-amino group of lysine is a primary target for the aldehyde moiety, leading to the formation of a Schiff base.[2][8] This interaction can be particularly significant if the lysine residue is located in the active site of an enzyme, potentially leading to inhibition of its catalytic activity.[9]

  • Histidine: The imidazole ring of histidine can also be alkylated, although it is generally less reactive than cysteine.

  • Methionine: The thioether side chain of methionine can be alkylated by iodo-containing reagents, which can be a significant side reaction in proteomics experiments.[4][10]

  • N-terminus: The α-amino group of the N-terminal amino acid can also react with the aldehyde group.[11]

3.2. Nucleic Acids: A Target for Genotoxicity

Similar to other aldehydes, this compound has the potential to react with DNA and RNA, which could lead to genotoxic effects.

  • Guanine: The N7 and exocyclic N2 positions of guanine are nucleophilic and susceptible to alkylation. Acetaldehyde is known to form adducts with deoxyguanosine.[12][13] It can also induce intrastrand crosslinks between adjacent guanine residues.[14][15]

Quantitative Data on Reactivity

Alkylating AgentNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference
IodoacetanilideCysteineNot explicitly stated, but noted to be more reactive than iodoacetamide7.0Not specified[3]
IodoacetamideCysteineNot explicitly stated, but used as a benchmark7.0Not specified[3]

Note: The reactivity of the aldehyde group is highly dependent on the pKa of the reacting amine and the local microenvironment.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein alkylation, adapted from standard procedures using iodoacetamide.[1][16][17][18] Caution: this compound is a reactive and potentially hazardous chemical. Appropriate personal protective equipment should be worn, and all manipulations should be performed in a well-ventilated fume hood.

5.1. In-Solution Alkylation of Proteins for Mass Spectrometry

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 500 mM in the same buffer).

    • Add the this compound solution to the protein sample to a final concentration of 15-20 mM (a 2-4 fold excess over the reducing agent).

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding the reducing agent (e.g., DTT) to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or dilution to reduce the urea concentration to < 1 M.

    • Digest the protein with a suitable protease (e.g., trypsin).

    • Desalt the resulting peptides using a C18 column before analysis by mass spectrometry.

5.2. In-Gel Alkylation of Proteins

  • Gel Electrophoresis and Excision:

    • Separate the protein sample by 1D or 2D gel electrophoresis.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the protein band(s) of interest.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

  • Reduction:

    • Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 45-60 minutes.

    • Remove the DTT solution.

  • Alkylation:

    • Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces.

    • Incubate in the dark at room temperature for 30-45 minutes.

    • Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate.

  • In-Gel Digestion:

    • Dehydrate the gel pieces with acetonitrile and dry in a vacuum centrifuge.

    • Rehydrate the gel pieces with a solution of trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

    • Extract the peptides from the gel pieces for mass spectrometry analysis.

Visualizations

Signaling Pathways and Mechanisms

alkylation_mechanism cluster_reagent This compound cluster_protein Protein Nucleophiles cluster_dna DNA Nucleophiles cluster_products Alkylated Products IAAld I-CH2-CHO Cys Cysteine (Thiol) IAAld->Cys SN2 Reaction (α-carbon attack) Lys Lysine (Amine) IAAld->Lys Nucleophilic Addition (carbonyl attack) His Histidine (Imidazole) IAAld->His Alkylation Met Methionine (Thioether) IAAld->Met Alkylation Gua Guanine IAAld->Gua Adduct Formation Thioether Thioether Adduct (Stable) Cys->Thioether SchiffBase Schiff Base (Reversible) Lys->SchiffBase DNAAdduct DNA Adduct (Potentially Genotoxic) Gua->DNAAdduct

Caption: Reaction pathways of this compound with biological nucleophiles.

Experimental Workflow

experimental_workflow Start Protein Sample Reduction Reduction (DTT or TCEP) Start->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Quenching Quenching (Excess Reductant) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting MS LC-MS/MS Analysis Desalting->MS DataAnalysis Data Analysis (Peptide Identification, Site Localization) MS->DataAnalysis End Results DataAnalysis->End

Caption: A typical experimental workflow for protein alkylation using this compound.

Applications in Drug Development and Research

While this compound is not currently a therapeutic agent, its properties as an alkylating agent make it a useful tool in several areas of research and drug development:

  • Enzyme Inhibition: Its ability to react with key active site residues, such as cysteine and lysine, makes it a potential tool for irreversible enzyme inhibition studies.[9][19][20][21] This can be valuable for target validation and understanding enzyme mechanisms.

  • Covalent Ligand Discovery: In the field of covalent drug discovery, small, reactive fragments like this compound can be used to identify and validate binding pockets on protein targets.

  • Chemical Proteomics: As a probe, it can be used to map reactive cysteine residues across the proteome, providing insights into redox signaling and identifying potential drug targets.

Conclusion

This compound is a potent bifunctional alkylating agent with the ability to modify a range of nucleophilic residues in proteins and nucleic acids. Its reactivity is dominated by the alkylation of cysteine thiols via an SN2 reaction and the formation of Schiff bases with lysine amines. While direct quantitative data for this compound remains to be established, the extensive knowledge base for related compounds like iodoacetamide and acetaldehyde provides a strong predictive framework for its mechanism of action. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound as a tool in chemical biology and drug discovery.

References

Reactivity of 2-Iodoacetaldehyde with Amino Acid Side Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoacetaldehyde is a bifunctional chemical reagent containing both a reactive iodo group and an aldehyde. This dual reactivity allows for a range of chemical modifications on protein amino acid side chains, making it a potentially valuable tool in chemical biology and drug development for protein labeling, cross-linking, and structural-functional studies. This technical guide provides an in-depth overview of the reactivity of this compound with various amino acid residues, details experimental protocols for its use, and presents reaction mechanisms and experimental workflows.

Introduction

Chemical modification of proteins is a cornerstone of modern proteomics and drug discovery. Reagents that can covalently modify specific amino acid side chains are instrumental in identifying and quantifying protein expression, characterizing post-translational modifications, and probing protein structure and function. This compound possesses two reactive moieties: an iodo group, which is a good leaving group in nucleophilic substitution reactions, and an aldehyde group, which can react with primary amines. This combination of reactivities, while less commonly employed than reagents like iodoacetamide, offers unique possibilities for protein modification.

Reactivity with Amino Acid Side Chains

The reactivity of this compound is dominated by the susceptibility of its iodo group to nucleophilic attack by electron-rich amino acid side chains. The aldehyde group offers a secondary mode of reaction, primarily with lysine residues.

Primary Reaction: S-Alkylation of Cysteine

The most prominent reaction of this compound is the S-alkylation of the thiol group of cysteine residues. The sulfur atom in the cysteine side chain is a strong nucleophile that readily attacks the carbon atom bearing the iodine, displacing the iodide ion in an SN2 reaction. This results in a stable thioether linkage. The aldehyde moiety of the original reagent remains intact in this initial reaction.

Table 1: Primary Reaction of this compound with Cysteine

Amino AcidSide Chain Functional GroupReaction TypeResulting Modification
CysteineThiol (-SH)S-Alkylation (SN2)S-acetaldehyde thioether
Side Reactions with Other Amino Acid Residues

In addition to the primary reaction with cysteine, this compound can undergo side reactions with other nucleophilic amino acid side chains, particularly at higher pH values where these side chains are deprotonated and more reactive.

  • Methionine: The sulfur atom in the methionine side chain can act as a nucleophile, leading to the formation of a sulfonium ion. This modification is generally less favorable than the reaction with cysteine.[1][2]

  • Histidine: The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles, leading to alkylation.

  • Lysine: The primary amine in the lysine side chain can react with both the iodo and the aldehyde group of this compound. The reaction with the iodo group results in alkylation of the amine. Alternatively, the amine can react with the aldehyde group to form an unstable Schiff base, which can be stabilized by reduction.

  • N-terminal Amino Group: The alpha-amino group at the N-terminus of a protein can also be alkylated by this compound.[3]

Table 2: Potential Side Reactions of this compound with Amino Acid Side Chains

Amino AcidSide Chain Functional GroupReaction TypeResulting Modification
MethionineThioether (-S-CH3)S-AlkylationSulfonium ion
HistidineImidazoleN-AlkylationImidazolium ion
LysinePrimary Amine (-NH2)N-AlkylationSecondary amine
LysinePrimary Amine (-NH2)Schiff Base FormationImine (reversible)
N-terminusAlpha-Amine (-NH2)N-AlkylationSecondary amine

Reaction Mechanisms

The primary reaction of this compound with cysteine proceeds via a standard SN2 mechanism.

Figure 1. S-alkylation of Cysteine by this compound.

The reaction of the aldehyde group with a primary amine, such as the side chain of lysine, forms a Schiff base through a nucleophilic addition-elimination mechanism.

Figure 2. Schiff Base Formation with Lysine.

Experimental Protocols

The following is a general protocol for the modification of proteins with this compound. Optimal conditions, including pH, temperature, and reagent concentrations, should be determined empirically for each specific protein.

Materials
  • Protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer)

  • This compound stock solution (prepare fresh in a suitable solvent like DMF or water)

  • Reducing agent (optional, for Schiff base stabilization, e.g., sodium cyanoborohydride)

  • Quenching reagent (e.g., dithiothreitol or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure
  • Protein Preparation: Dissolve the protein of interest in the reaction buffer at a known concentration. If targeting cysteines, ensure they are in a reduced state by pre-treatment with a reducing agent like DTT, followed by its removal.

  • Reaction Setup: Add a molar excess of this compound to the protein solution. The exact molar excess will depend on the desired level of modification and the reactivity of the target residues.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time can vary from minutes to hours.

  • Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.

  • (Optional) Reduction of Schiff Base: If Schiff base formation is desired and needs to be stabilized, a reducing agent can be added during or after the initial reaction.

  • Removal of Excess Reagents: Remove excess reagents and byproducts by desalting chromatography or dialysis.

  • Analysis: Analyze the modified protein using techniques such as mass spectrometry to confirm the modification and identify the modified residues.

Experimental Workflow for Analysis

Mass spectrometry is the primary tool for analyzing proteins modified by this compound. The following workflow outlines the key steps.

G Start Protein Sample Reaction Reaction with This compound Start->Reaction Quench Quench Excess Reagent Reaction->Quench Cleanup Sample Cleanup (Desalting/Dialysis) Quench->Cleanup Digestion Proteolytic Digestion (e.g., Trypsin) Cleanup->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis: - Identify Modified Peptides - Localize Modification Sites LCMS->Analysis End Characterized Modified Protein Analysis->End

Figure 3. Workflow for Mass Spectrometry Analysis.

Conclusion

This compound is a versatile reagent for the chemical modification of proteins. Its primary reactivity towards cysteine residues, coupled with potential side reactions with other nucleophilic amino acids, allows for a range of applications in proteomics and chemical biology. A thorough understanding of its reactivity and careful optimization of reaction conditions are crucial for its effective use. The methodologies and workflows described in this guide provide a framework for researchers to explore the utility of this compound in their specific research contexts.

References

Navigating the Challenges of 2-Iodoacetaldehyde in Aqueous Buffers: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the reactive bifunctional molecule 2-iodoacetaldehyde now have a comprehensive technical guide on its solubility and stability in aqueous buffers. This whitepaper addresses a critical knowledge gap, providing a framework for understanding and predicting its behavior in experimental and pre-clinical settings. While specific experimental data for this compound is scarce in publicly available literature, this guide offers a robust approach based on established chemical principles and methodologies for analogous compounds.

Executive Summary

This compound is a highly reactive molecule containing both an aldehyde and an iodo-functional group. This dual reactivity makes it a valuable tool in bioconjugation and chemical biology, but also presents significant challenges regarding its stability and solubility in the aqueous environments typical of biological and pharmaceutical research. This guide provides an in-depth analysis of the expected behavior of this compound in aqueous buffers, outlines detailed experimental protocols to quantitatively assess its properties, and presents visual workflows and degradation pathways to aid in experimental design.

Predicted Solubility and Stability Profile

Solubility: The presence of the polar aldehyde group suggests that this compound will have moderate solubility in water. The PubChem database provides a computed XLogP3-AA value of 0.4, indicating a relatively balanced hydrophilic-lipophilic character. The solubility is expected to be influenced by the pH and ionic strength of the buffer, although likely to a lesser extent than for ionizable compounds.

Stability: The stability of this compound in aqueous buffers is predicted to be limited due to several potential degradation pathways:

  • Hydration: Like many aldehydes, this compound will exist in equilibrium with its hydrate form (2-iodo-1,1-ethanediol) in aqueous solution. This is a reversible reaction, but the presence of the hydrate can influence the molecule's reactivity and analytical characterization.

  • Hydrolysis: The carbon-iodine bond is susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of 2-hydroxyacetaldehyde and iodide ions. This reaction is generally slow for alkyl iodides at neutral pH but can be accelerated at higher pH and temperature.

  • Aldol Condensation: In neutral to basic conditions, aldehydes can undergo self-condensation reactions. This would lead to the formation of larger, more complex structures and a decrease in the concentration of the active this compound.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of oxidizing agents or under certain conditions of light and air exposure.

Due to these potential degradation pathways, it is crucial for researchers to prepare fresh solutions of this compound and to carefully control the pH, temperature, and storage conditions of their buffered solutions.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables are presented as templates for researchers to populate with their own experimental findings. The proposed experimental protocols in the subsequent section provide the methodologies to generate this data.

Table 1: Solubility of this compound in Aqueous Buffers

Buffer SystempHTemperature (°C)Ionic Strength (M)Solubility (mg/mL)Method of Determination
Phosphate6.0250.1Data to be determinedHPLC-UV
Phosphate7.4250.1Data to be determinedHPLC-UV
Phosphate8.0250.1Data to be determinedHPLC-UV
Tris7.4250.1Data to be determinedHPLC-UV
Acetate5.0250.1Data to be determinedHPLC-UV

Table 2: Stability of this compound in Aqueous Buffers (Half-life in hours)

Buffer SystempHTemperature (°C)Half-life (t½, hours)Degradation Products IdentifiedMethod of Determination
Phosphate6.04Data to be determinedData to be determinedHPLC-UV/MS
Phosphate7.44Data to be determinedData to be determinedHPLC-UV/MS
Phosphate7.425Data to be determinedData to be determinedHPLC-UV/MS
Phosphate7.437Data to be determinedData to be determinedHPLC-UV/MS
Tris7.425Data to be determinedData to be determinedHPLC-UV/MS

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in aqueous buffers.

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate, Tris, acetate) at desired pH and ionic strength

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

    • Incubate the vials at a constant temperature (e.g., 25°C) on an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Develop and validate an HPLC-UV method for the quantification of this compound.

    • Inject the diluted samples onto the HPLC system.

    • Quantify the concentration of this compound in the samples by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol for Stability Assessment

Objective: To determine the degradation kinetics and half-life of this compound in aqueous buffers under different conditions.

Materials:

  • This compound

  • Selected aqueous buffers

  • Temperature-controlled incubator or water bath

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a small amount of the buffer to be tested).

  • Initiation of Stability Study:

    • Spike a known volume of the pre-warmed buffer with the stock solution to achieve a desired initial concentration (e.g., 100 µg/mL).

    • Immediately withdraw the first time point sample (t=0).

    • Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

    • Immediately quench any further reaction if necessary (e.g., by acidification or dilution in a cold mobile phase) and store the samples at a low temperature (e.g., -20°C) until analysis.

  • HPLC-UV/MS Analysis:

    • Analyze the samples using a validated HPLC-UV method to quantify the remaining this compound.

    • Use the MS detector to identify potential degradation products by comparing their mass spectra to the parent compound and known potential degradants.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the degradation reaction (e.g., first-order) by fitting the data to appropriate kinetic models.

    • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k for a first-order reaction).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway for this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment S1 Prepare Saturated Solutions S2 Equilibrate (24-48h) S1->S2 S3 Filter Supernatant S2->S3 S4 Dilute Sample S3->S4 S5 HPLC-UV Analysis S4->S5 T1 Prepare Stock Solution T2 Spike into Buffer T1->T2 T3 Incubate at Temp T2->T3 T4 Time-Point Sampling T3->T4 T5 HPLC-UV/MS Analysis T4->T5

Caption: Experimental workflow for determining the solubility and stability of this compound.

historical context of 2-iodoacetaldehyde in biochemical research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodoacetaldehyde is a reactive bifunctional molecule with the potential for significant application in biochemical research, particularly in the study of protein structure and function. While its direct historical footprint in the literature is less pronounced than its well-studied relatives, iodoacetic acid and iodoacetamide, its chemical properties suggest a valuable role as a tool for enzyme inhibition, affinity labeling, and protein cross-linking. This guide provides an in-depth look at the historical context of related iodo-compounds, the inferred biochemical reactivity of this compound, potential experimental protocols, and its toxicological profile.

Historical Context: The Legacy of Iodo-Alkylating Agents

The use of iodo-containing compounds in biochemistry has a rich history, primarily centered around the specific and irreversible modification of cysteine residues in proteins. Iodoacetic acid and iodoacetamide have been instrumental in elucidating enzyme mechanisms and identifying critical amino acid residues since the early 20th century.

A landmark application of these reagents has been the study of glycolysis. Iodoacetate, and to a lesser extent iodoacetamide, are well-documented inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By alkylating a critical cysteine residue in the active site of GAPDH, these compounds halt the glycolytic pathway, a property that has been exploited to study metabolic regulation and to model diseases in animal studies. The inactivation of GAPDH by iodo-compounds is a classic example of irreversible enzyme inhibition.

While specific early research focusing on this compound is not prominent in the historical literature, its chemical structure, possessing both a reactive iodo group and an aldehyde, suggests a broader range of potential interactions with proteins compared to its carboxylate and amide counterparts. The historical success of iodoacetic acid and iodoacetamide provides a strong foundation for understanding the potential applications of this compound.

Biochemical Reactivity and Applications

The utility of this compound in biochemical research stems from its two reactive functional groups: the iodo group and the aldehyde group.

Alkylation of Cysteine Residues

Similar to iodoacetic acid and iodoacetamide, the primary reaction of this compound with proteins is the S-alkylation of cysteine residues. The thiol group of cysteine acts as a nucleophile, attacking the carbon atom bearing the iodine, which is a good leaving group. This results in the formation of a stable thioether bond, irreversibly modifying the cysteine residue.

This reaction is highly valuable for:

  • Enzyme Inhibition: By targeting essential cysteine residues in the active site of enzymes, this compound can act as an irreversible inhibitor. This is particularly relevant for enzymes where a cysteine thiol plays a key role in catalysis, such as cysteine proteases and dehydrogenases like GAPDH.

  • Protein Mapping and Structural Studies: Modification of cysteine residues can be used to identify their location within a protein sequence and to probe their accessibility and reactivity, providing insights into protein folding and structure.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound provides an additional layer of reactivity. Aldehydes can react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form a Schiff base. This reaction is initially reversible but can be stabilized by reduction.

This dual reactivity makes this compound a potential heterobifunctional cross-linking agent . It can first react with a cysteine residue via its iodo group and then, the tethered aldehyde can react with a nearby lysine residue, forming an intra- or inter-molecular cross-link. This property is highly valuable for studying protein-protein interactions and for defining the three-dimensional structure of protein complexes.

Quantitative Data

A study on the toxicity of haloacetaldehyde disinfection byproducts in drinking water provides some comparative data.

CompoundCytotoxicity (CHO Cells) - Rank OrderGenotoxicity (CHO Cells) - Rank Order
Iodoacetaldehyde (IAL) > Bromoacetaldehyde (BAL)< Dibromoacetaldehyde (DBAL)
Tribromoacetaldehyde (TBAL)≈ Chloroacetaldehyde (CAL) (Highest)< Dibromoacetaldehyde (DBAL)
Trichloroacetaldehyde (TCAL)LowestNot Genotoxic

Table 1: Comparative toxicity of iodoacetaldehyde and other haloacetaldehydes. Data is presented in rank order as precise IC50 values for iodoacetaldehyde were not provided in the primary source.

For context, the half-maximal effective concentrations for iodoacetamide and iodoacetate to deplete glutathione and inhibit lactate production in cultured astrocytes are provided below.

CompoundHalf-Maximal Effect on GSH Depletion (µM)Half-Maximal Effect on Lactate Production Inhibition (µM)
Iodoacetamide (IAA)~10>100
Iodoacetate (IA)~100<100

Table 2: Differential effects of iodoacetamide and iodoacetate on cultured astrocytes.

Experimental Protocols

Detailed, validated experimental protocols specifically for the use of this compound in biochemical research are scarce. The following protocols are based on established methods for using iodoacetic acid and iodoacetamide for protein modification and enzyme inhibition, adapted

2-Iodoacetaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 2-iodoacetaldehyde, a reactive aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a covalent modifier of proteins.

Core Chemical Data

This compound is a haloaldehyde with the molecular formula C₂H₃IO. It is recognized for its high reactivity, largely attributed to the electrophilic nature of both the aldehyde carbonyl carbon and the carbon atom bonded to the iodine.

PropertyValueSource
CAS Number 55782-51-9
Molecular Formula C₂H₃IO
Molecular Weight 169.95 g/mol
IUPAC Name This compound
SMILES C(C=O)I

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a halide exchange reaction, specifically the Finkelstein reaction. This method involves the treatment of a more readily available 2-haloacetaldehyde, such as 2-chloroacetaldehyde, with an iodide salt in an appropriate solvent.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is based on the principles of the Finkelstein reaction and the known synthesis of related haloaldehydes.

Materials:

  • 2-chloroacetaldehyde

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-chloroacetaldehyde in anhydrous acetone.

  • Addition of Iodide: Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.

  • Reaction: The mixture is stirred and heated to reflux. The reaction progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.

  • Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.

  • Purification: The acetone is removed from the filtrate using a rotary evaporator. The resulting crude this compound can be further purified by distillation under reduced pressure.

G chloroacetaldehyde 2-Chloroacetaldehyde reaction Finkelstein Reaction (SN2 Mechanism) chloroacetaldehyde->reaction NaI Sodium Iodide (in Acetone) NaI->reaction iodoacetaldehyde This compound reaction->iodoacetaldehyde NaCl Sodium Chloride (precipitate) reaction->NaCl

Caption: Synthesis of this compound via the Finkelstein reaction.

Applications in Biochemistry and Drug Discovery

This compound's reactivity makes it a valuable tool for studying protein structure and function, particularly as an alkylating agent for cysteine residues. Its mechanism of action often involves the irreversible covalent modification of thiol groups in enzyme active sites, leading to inhibition.

Covalent Inhibition of Cysteine Proteases: A Case Study of Papain

Aldehydes, including those with leaving groups like iodide, are known inhibitors of cysteine proteases such as papain. The inhibition mechanism involves the formation of a thiohemiacetal between the aldehyde and the active site cysteine residue.

G cluster_0 Papain Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme_Cys Papain-Cys-SH Thiohemiacetal Thiohemiacetal Adduct (Enzyme-Cys-S-CH(OH)-CH2I) Enzyme_Cys->Thiohemiacetal Nucleophilic Attack Iodoacetaldehyde This compound Iodoacetaldehyde->Thiohemiacetal

Caption: Covalent inhibition of papain by this compound.

Experimental Protocol: Protein Alkylation

This protocol is adapted from established methods for protein alkylation using iodoacetamide and is suitable for this compound.

Materials:

  • Protein sample containing cysteine residues

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound solution (freshly prepared)

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Protein Reduction:

    • Dissolve the protein sample in the alkylation buffer.

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add a freshly prepared solution of this compound to the reduced protein sample. A 2- to 5-fold molar excess of the alkylating agent over the total thiol concentration is typically used.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching:

    • Stop the alkylation reaction by adding a quenching reagent, such as DTT or L-cysteine, in excess to react with any unreacted this compound.

  • Downstream Processing:

    • The alkylated protein can then be purified from excess reagents by dialysis, gel filtration, or precipitation. The extent of modification can be assessed by mass spectrometry.

Conclusion

This compound is a potent and versatile reagent for researchers in the fields of biochemistry and drug discovery. Its ability to covalently modify cysteine residues makes it a valuable tool for probing enzyme mechanisms and developing irreversible inhibitors. The synthetic and application protocols provided in this guide offer a foundation for the effective utilization of this compound in a research setting. Appropriate safety precautions should always be taken when handling this reactive compound.

An In-depth Technical Guide on the Discovery and Initial Characterization of 2-Iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-iodoacetaldehyde, a reactive α-haloaldehyde. The document details the early synthetic methodologies, including the preparation of its diethyl acetal precursor and subsequent hydrolysis. A key focus is placed on the initial physicochemical and spectroscopic characterization of this compound. Furthermore, this guide summarizes the early findings on the biological activity of this compound, particularly its cytotoxicity and genotoxicity, providing a foundational understanding for researchers in toxicology and drug development.

Introduction

The study of α-haloaldehydes has been of significant interest in organic chemistry and toxicology due to their high reactivity and potential biological effects. Among these, this compound (IUPAC name: this compound) stands out due to the unique properties conferred by the iodine substituent. As a highly reactive electrophile, this compound has the potential to interact with various biological nucleophiles, making it a compound of interest for studying mechanisms of toxicity and for potential applications as a chemical probe or reactive intermediate in drug synthesis. This guide aims to consolidate the early, foundational knowledge regarding the synthesis and characterization of this compound.

Synthesis of this compound

The initial synthesis of this compound was not a direct process but rather involved the preparation of a more stable precursor, this compound diethyl acetal.

Synthesis of this compound Diethyl Acetal

An early and notable synthesis of this compound diethyl acetal was reported in 1952. This method involves the iodination of vinyl acetate using a mixture of iodine monochloride and concentrated hydrochloric acid, followed by acetalization with ethanol.

Experimental Protocol:

  • Materials: Vinyl acetate, carbon tetrachloride, hydrochloric acid (39%), iodine monochloride, ethanol (99.5-100%), calcium chloride, dilute sodium thiosulfate solution.

  • Procedure:

    • A solution of 28 g of vinyl acetate in 30 ml of carbon tetrachloride is prepared and cooled in an ice-salt bath.

    • A mixture of 30 ml of hydrochloric acid (39%) and 40 g of iodine monochloride is added with gentle stirring, maintaining the temperature below 5°C. The stirring should be regulated to avoid vigorous mixing of the two layers, as the reaction is believed to occur at the interface.

    • After approximately 20 minutes, when the iodine monochloride is no longer decolorized, the lower organic layer is separated.

    • The organic layer is added to a mixture of 150 ml of ethanol and 15 g of calcium chloride and allowed to stand for three days at 10-15°C.

    • The resulting mixture is poured into 300 ml of water, and the lower organic layer is separated.

    • The organic layer is washed successively with dilute sodium thiosulfate solution and then with water.

    • After drying over calcium chloride, the product is distilled under reduced pressure to yield this compound diethyl acetal.

Deprotection to this compound

The final step to obtain this compound is the hydrolysis of the diethyl acetal. This is typically achieved under acidic conditions, which cleaves the acetal to reveal the aldehyde functionality.

General Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Materials: this compound diethyl acetal, water, and an acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid).

  • Procedure:

    • This compound diethyl acetal is dissolved in an aqueous solution.

    • A catalytic amount of a strong acid is added to the solution.

    • The reaction mixture is stirred, and the progress of the hydrolysis is monitored (e.g., by TLC or GC).

    • Upon completion, the reaction mixture is neutralized, and the this compound is extracted with a suitable organic solvent.

    • The organic extract is dried and the solvent is carefully removed to yield this compound. It is important to handle the product with care due to its potential instability and reactivity.

Logical Workflow for the Synthesis of this compound:

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using 2-Iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental chemical modification technique in biochemistry and proteomics, primarily aimed at the covalent modification of specific amino acid residues.[1] This process is crucial for preventing the formation of disulfide bonds between cysteine residues, which is essential for accurate protein identification and quantification in mass spectrometry-based proteomics.[1] While iodoacetamide (IAM) and iodoacetic acid (IAA) are commonly employed for this purpose, 2-iodoacetaldehyde presents an alternative reagent for the alkylation of nucleophilic residues, particularly the thiol group of cysteine.

These application notes provide a detailed protocol for protein alkylation using this compound, adapted from established methods for similar iodine-containing reagents. The document outlines procedures for both in-solution and in-gel protein alkylation, along with data presentation and visualizations to guide researchers in their experimental design.

Principle of the Reaction

The primary mechanism of protein alkylation with this compound involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon atom bearing the iodine. This results in the formation of a stable thioether bond and the release of iodide. The aldehyde functionality of the reagent may also participate in other reactions, and researchers should be aware of potential side reactions.

Factors Affecting Alkylation Efficiency

Several factors can influence the success and specificity of the alkylation reaction:

  • pH: The reaction is pH-dependent, as the cysteine thiol group needs to be in its more nucleophilic thiolate form.[1] Higher pH values favor deprotonation but can also increase the rate of side reactions. A pH range of 7.5-8.5 is generally recommended.

  • Temperature: Alkylation reactions are typically performed at room temperature to 37°C to ensure a reasonable reaction rate without promoting protein degradation or excessive side reactions.[1]

  • Reagent Concentration: A sufficient molar excess of the alkylating agent over the reducing agent is necessary to drive the reaction to completion. However, an excessive amount can lead to non-specific modifications of other amino acid residues.[2]

  • Reducing Agent: Prior to alkylation, disulfide bonds must be reduced to free thiols. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.[3]

Quantitative Data Summary

Alkylating AgentTypical ConcentrationIncubation TimeIncubation TemperatureTypical Alkylation EfficiencyCommon Side Reactions
Iodoacetamide (IAM)10-55 mM15-30 minRoom Temperature (in the dark)>97%N-terminal modification, Lys, His, Met, Asp, Glu alkylation
Iodoacetic Acid (IAA)20-55 mM30 minRoom Temperature (in the dark)>97%Similar to IAM, with potential for electrostatic interactions

Data compiled from multiple sources.[3][4]

Experimental Protocols

Note: These protocols are adapted from established procedures for iodoacetamide and iodoacetic acid. Optimization may be required for your specific protein or sample.

In-Solution Protein Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock Solution: 500 mM DTT or TCEP in water

  • Alkylation Reagent Stock Solution: 500 mM this compound in water (prepare fresh)

  • Quenching Solution: 1 M DTT in water

  • Buffer for downstream applications (e.g., 50 mM ammonium bicarbonate for trypsin digestion)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Add the Reducing Agent Stock Solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37°C.

  • Alkylation: Add the freshly prepared Alkylation Reagent Stock Solution to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: The protein sample can now be processed for downstream applications such as buffer exchange, dialysis, or enzymatic digestion.

In-Gel Protein Alkylation

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate

  • Dehydration Solution: 100% acetonitrile

  • Reducing Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

  • Wash Solution: 50 mM ammonium bicarbonate

  • Digestion Buffer: 50 mM ammonium bicarbonate containing trypsin (or other protease)

Procedure:

  • Excision and Destaining: Excise the protein band from the gel. Cut the gel piece into small cubes (~1 mm³). Destain the gel pieces with Destaining Solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile for 10-15 minutes, until they turn white and shrink. Remove the acetonitrile.

  • Reduction: Rehydrate the gel pieces with Reducing Solution and incubate for 45-60 minutes at 56°C.

  • Alkylation: Remove the Reducing Solution and add the freshly prepared Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Dehydration: Remove the Alkylation Solution and wash the gel pieces with Wash Solution. Dehydrate the gel pieces again with 100% acetonitrile.

  • Digestion: Rehydrate the gel pieces with Digestion Buffer containing the desired protease. Incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces for subsequent analysis, typically by mass spectrometry.

Visualizations

Experimental Workflow for In-Solution Protein Alkylation

InSolutionAlkylation Start Protein Sample Denature Denaturation (8M Urea / 6M GuHCl) Start->Denature Reduce Reduction (DTT or TCEP) Denature->Reduce Alkylate Alkylation (this compound) Reduce->Alkylate Quench Quenching (Excess DTT) Alkylate->Quench Downstream Downstream Processing (e.g., MS Analysis) Quench->Downstream

Caption: Workflow for in-solution protein alkylation.

Signaling Pathway Context: Redox Regulation

Alkylation is a key step in studying redox-sensitive signaling pathways. By blocking reduced cysteines, researchers can identify those that were originally in an oxidized state, providing insights into cellular responses to oxidative stress.

RedoxSignaling ROS Reactive Oxygen Species (ROS) Protein Protein with Reduced Cysteine (-SH) ROS->Protein Oxidation OxidizedProtein Protein with Oxidized Cysteine (e.g., -SOH) Protein->OxidizedProtein AlkylatedProtein Alkylated Protein (Protected -SH) Protein->AlkylatedProtein Alkylation with This compound Downstream Altered Protein Function & Downstream Signaling OxidizedProtein->Downstream Analysis Mass Spectrometry Analysis OxidizedProtein->Analysis AlkylatedProtein->Analysis

Caption: Role of alkylation in studying redox signaling.

Conclusion

The provided protocols for protein alkylation using this compound offer a foundational methodology for researchers. It is imperative to note that optimization of reaction conditions is crucial for achieving high efficiency and specificity. Careful consideration of potential side reactions and the inclusion of appropriate controls will ensure the generation of reliable and reproducible data. These application notes, combined with the provided workflows, serve as a comprehensive guide for the successful implementation of this compound in protein alkylation experiments.

References

Application of 2-Iodoacetaldehyde in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the accurate identification and quantification of proteins are paramount. Sample preparation is a critical step that significantly influences the quality of mass spectrometry (MS) data. A key procedure within sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins can interfere with enzymatic digestion and subsequent analysis by mass spectrometry. To ensure proper protein denaturation and prevent the reformation of disulfide bonds, cysteine residues are first reduced and then irreversibly alkylated.

2-Iodoacetaldehyde, and more commonly its derivative iodoacetamide (IAM), are widely used alkylating agents that react specifically with the thiol group of cysteine residues. This application note provides a detailed overview of the use of iodoacetyl-based reagents in proteomics sample preparation, including experimental protocols, quantitative data on their performance, and visualizations of the underlying chemical and experimental workflows. While this compound itself is less commonly cited than iodoacetamide, the reactive iodoacetyl group is the key functional moiety, and thus the principles and protocols are largely transferable.

Chemical Principle

The primary application of this compound and related iodoacetyl compounds in proteomics is the alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion. This forms a stable thioether bond, resulting in a carboxymethylated or, in the case of iodoacetamide, a carbamidomethylated cysteine residue. This modification permanently blocks the thiol group, preventing disulfide bond formation.

Application Notes

Specificity and Side Reactions:

While iodoacetyl reagents are highly reactive towards cysteine thiols, side reactions can occur, particularly at higher concentrations, temperatures, and pH values. Off-target modifications have been observed on other amino acid residues such as lysine, histidine, methionine, and the N-terminus of peptides. These side reactions can complicate data analysis and lead to the misidentification of peptides. Therefore, it is crucial to optimize reaction conditions, including reagent concentration and incubation time, to maximize cysteine alkylation while minimizing off-target modifications.

Comparison with Other Alkylating Agents:

Several other alkylating agents are available for proteomics, each with its own advantages and disadvantages. Commonly used alternatives to iodoacetamide include chloroacetamide, N-ethylmaleimide (NEM), and 4-vinylpyridine. Iodoacetamide is generally favored for its high reactivity and the completeness of the alkylation reaction. However, iodine-containing reagents have been shown to cause a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, which can decrease their identification rates. Acrylamide has been suggested as an alternative that results in fewer side reactions.

Quantitative Proteomics Applications:

Iodoacetyl-based reagents are central to several quantitative proteomics strategies, particularly in the study of the cysteine redoxome. Isotope-coded versions of these reagents, such as iodoacetyl tandem mass tags (iodoTMT), allow for the differential labeling of cysteine residues in different states (e.g., reduced vs. oxidized). This enables the relative quantification of cysteine oxidation, providing insights into cellular redox signaling pathways. The OxiTMT workflow is a notable example of such an application.

Data Presentation

The following tables summarize quantitative data on the efficiency and specificity of iodoacetyl-based reagents in proteomics sample preparation.

Table 1: Comparison of Cysteine Alkylation Efficiency with Different Reagents

Alkylating AgentReducing AgentAlkylation Efficiency (%)Reference
Iodoacetamide (IAA)DTT99.81
Iodoacetic Acid (IAC)DTT99.84
Acrylamide (AA)DTT99.75
Chloroacetamide (CAA)DTT98.92
Iodoacetamide (IAA)TCEP99.69
Iodoacetic Acid (IAC)TCEP99.78
Acrylamide (AA)TCEP99.63
Chloroacetamide (CAA)TCEP97.01

Data adapted from Müller, T. et al. (2017). Molecular & Cellular Proteomics.

Table 2: Effect of Iodoacetamide Concentration on Peptide Identification

Iodoacetamide Concentration (mM)Total Peptides IdentifiedPeptides with Alkylated CysteinePeptides with Unalkylated Cysteine
125,345 ± 456217 ± 101,045 ± 54
225,876 ± 321289 ± 12789 ± 43
426,123 ± 287354 ± 15456 ± 32
826,543 ± 198412 ± 18234 ± 21
1426,876 ± 154446 ± 13144 ± 11
2026,987 ± 123451 ± 11132 ± 9

Data adapted from Leme, D. M. et al. (2017). Journal of Proteome Research.

Experimental Protocols

Below are detailed protocols for in-solution and in-gel alkylation of cysteine

Application Notes and Protocols for 2-Iodoacetaldehyde as a Putative Protein Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes for structural and functional studies. An ideal cross-linking agent possesses reactive groups that can covalently link specific amino acid residues in close proximity. This document provides detailed application notes and a theoretical protocol for the use of 2-iodoacetaldehyde as a potential heterobifunctional cross-linking agent for proteins.

This compound is a small molecule containing two reactive functional groups: an aldehyde and an iodo group. Based on established chemical principles, the aldehyde group is expected to react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. The iodo group is a reactive alkylating agent that can readily react with nucleophilic side chains, most notably the sulfhydryl group of cysteine residues. This dual reactivity suggests that this compound has the potential to act as a short-range, heterobifunctional cross-linker, covalently connecting cysteine and lysine residues that are spatially close within a protein or between interacting proteins.

Disclaimer: The application of this compound as a protein cross-linking agent is not yet widely documented in scientific literature. The following protocols and mechanisms are proposed based on the known reactivity of its functional groups and general principles of protein chemistry. Experimental validation and optimization are highly recommended.

Proposed Mechanism of Action

The proposed cross-linking reaction of this compound with proteins proceeds in a two-step manner:

  • Reaction with Cysteine: The iodo group of this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The highly nucleophilic thiol group of a cysteine residue can attack this carbon, leading to the formation of a stable thioether bond and the release of iodide.

  • Reaction with Lysine: The aldehyde group of the now cysteine-linked this compound can react with the primary amine of a nearby lysine residue to form a Schiff base (an imine). This reaction is reversible and is favored under slightly alkaline conditions. The resulting cross-link tethers the cysteine and lysine residues.

The short spacer arm of this compound makes it suitable for mapping proximal amino acid residues, providing valuable distance constraints for structural modeling of proteins and protein complexes.

Visualization of the Proposed Reaction Mechanism

This compound Cross-linking Mechanism cluster_0 Step 1: Reaction with Cysteine cluster_1 Step 2: Reaction with Lysine Protein_Cys Protein-SH (Cysteine) Intermediate Protein-S-CH2-CHO (Thioether intermediate) Protein_Cys->Intermediate + this compound IAA I-CH2-CHO (this compound) Intermediate_2 Protein-S-CH2-CHO Protein_Lys Protein-(CH2)4-NH2 (Lysine) Crosslinked Protein-S-CH2-CH=N-(CH2)4-Protein (Cross-linked Protein) Protein_Lys->Crosslinked + Intermediate

Caption: Proposed two-step reaction mechanism of this compound with cysteine and lysine residues.

Application Notes

  • Specificity: this compound is proposed to be a heterobifunctional cross-linker targeting cysteine and lysine residues. Due to the high reactivity of the iodo group with sulfhydryls, the initial reaction is likely to occur with an accessible cysteine. The subsequent reaction with a proximal lysine will depend on the local protein environment and flexibility.

  • Spacer Arm Length: The short spacer arm makes this reagent suitable for identifying amino acids that are in very close proximity, providing high-resolution distance constraints.

  • Reaction Conditions: The optimal pH for the cysteine alkylation step is typically near neutral (pH 7.0-8.0). The subsequent Schiff base formation with lysine is favored at a slightly more alkaline pH (pH 8.0-9.0). A compromise pH of around 8.0 may be a good starting point for optimization.

  • Quenching: The reaction can be quenched by the addition of a reagent containing a primary amine (e.g., Tris or glycine) to react with the aldehyde, and a thiol-containing reagent (e.g., dithiothreitol or β-mercaptoethanol) to react with the iodo- group.

  • Analysis: Cross-linked products can be analyzed by SDS-PAGE, where a shift in the molecular weight of the cross-linked protein or the appearance of a new band corresponding to a cross-linked complex would be observed. Further characterization of the cross-linked sites can be achieved through mass spectrometry analysis of the digested protein.

Experimental Protocols

I. In Vitro Cross-Linking of a Purified Protein or Protein Complex

This protocol provides a general guideline for the

Application Notes and Protocols for Enzyme Inhibition Studies Using 2-Iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoacetaldehyde is a reactive electrophilic compound that serves as an irreversible inhibitor of specific classes of enzymes. Its utility in enzyme inhibition studies stems from its ability to form a stable covalent bond with nucleophilic residues within the enzyme's active site, leading to a complete and permanent loss of catalytic activity. This property makes it a valuable tool for identifying and characterizing enzymes with reactive active site residues, particularly cysteine proteases, and for elucidating their roles in complex biological pathways.

The primary mechanism of action for this compound is the alkylation of the sulfhydryl group of cysteine residues. The carbon atom bearing the iodine is electrophilic and is susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine. This results in the formation of a stable thioether linkage and the displacement of the iodide ion. Due to the irreversible nature of this interaction, this compound is classified as a mechanism-based inactivator.

Target Enzymes and Signaling Pathways

The high reactivity of this compound towards cysteine residues makes it a potent inhibitor of enzymes where a cysteine is crucial for catalysis. The most prominent class of enzymes targeted by this inhibitor is the cysteine proteases .

Key Enzyme Targets:

  • Cysteine Proteases: This large family of proteolytic enzymes plays a critical role in various physiological and pathological processes. They are characterized by a catalytic dyad or triad that includes a nucleophilic cysteine residue. Examples of cysteine proteases that are potential targets for this compound include:

    • Papain-like proteases: Papain, Cathepsins (B, L, S, K), and Cruzain.

    • Caspases: Involved in apoptosis and inflammation.

    • Calpains: Involved in cellular signaling and regulation.

  • Other Enzymes with Catalytic Cysteines: While cysteine proteases are the primary targets, other enzymes that rely on a reactive cysteine for their function may also be inhibited. An example is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis.

Involvement in Signaling Pathways:

By inhibiting cysteine proteases, this compound can modulate a variety of cellular signaling pathways.

  • Apoptosis: Cathepsins, particularly Cathepsin B, are known to be involved in the intrinsic apoptotic pathway. They can be released from the lysosome into the cytoplasm, where they can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Inhibition of cathepsins by this compound could therefore be expected to have an anti-apoptotic effect.

  • Immune Response and Antigen Presentation: Lysosomal cysteine proteases, such as Cathepsins L and S, are essential for the processing of antigens and their loading onto MHC class II molecules in antigen-presenting cells. This is a critical step in the initiation of an adaptive immune response. Inhibition of these enzymes would likely impair this process.

  • Extracellular Matrix Remodeling and Cancer Metastasis: Cysteine proteases like cathepsins can degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. Therefore, inhibitors of these enzymes are of interest in cancer research.

Quantitative Data for 2-

Application Notes and Protocols for Labeling Thiols with 2-Iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. The targeted labeling of cysteine residues, which contain a reactive thiol group, allows for the introduction of various probes, tags, and crosslinkers to study protein structure, function, and interactions. 2-Iodoacetaldehyde is a haloacetyl reagent that reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond. This method is widely employed in proteomics and drug development for applications such as protein identification, quantification, and the study of post-translational modifications.

These application notes provide a comprehensive, step-by-step guide for the efficient and specific labeling of thiol groups in proteins and peptides using this compound and its more commonly used and stable amide derivative, iodoacetamide. The underlying chemistry and protocols are largely interchangeable.

Reaction Mechanism and Specificity

The primary reaction involves the nucleophilic attack of the thiolate anion (deprotonated thiol) on the α-carbon of the iodoacetyl group, leading to the displacement of the iodide leaving group and the formation of a stable thioether linkage. The optimal pH for this reaction is typically between 7.5 and 8.5, where a significant portion of the cysteine thiols are in the more reactive thiolate form.

While iodoacetyl reagents are highly reactive towards thiols, they are not entirely specific. At higher pH values and with excessive reagent concentrations, side reactions with other nucleophilic amino acid residues such as histidine, methionine, and lysine can occur. Iodine-containing reagents have also been reported to cause off-target alkylation and modifications to methionine residues. Therefore, careful optimization of reaction conditions is crucial to ensure maximal specificity for thiol modification.

Quantitative Data Summary

The efficiency of thiol labeling with iodoacetyl reagents can be influenced by several factors, including pH, temperature, reagent concentration, and the accessibility of the cysteine residues within the protein structure. The following table summarizes key quantitative parameters derived from studies using iodoacetamide, a closely related and commonly used thiol-labeling reagent.

ParameterConditionObservationReference
Labeling Efficiency Near-neutral pH (7.0-7.5), 10-20 fold molar excess of reagent, 2 hours at room temperature.Generally high, often approaching 100% for accessible thiols.
Reaction pH pH 8.0-8.5Optimal for ensuring a sufficient concentration of the reactive thiolate anion.
Reaction Time Room TemperatureCan take over 10 hours for completion.
Reaction Time 37 °CReaction time is significantly reduced, often to around 2 hours.
Side Reactions Basic pH (>8.5), large excess of reagent.Increased reactivity with histidine, methionine, and lysine residues.
Quenching Addition of excess low molecular weight thiol (e.g., DTT, β-mercaptoethanol).Effectively stops the labeling reaction by consuming unreacted iodoacetyl reagent.

Experimental Protocols

This section provides a detailed protocol for labeling protein thiols with this compound or iodoacetamide.

Materials
  • Protein sample (50-100 µM in a suitable buffer)

  • Labeling Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.5-8.5. Ensure the buffer is free of primary amines if not targeting them.

  • This compound or Iodoacetamide solution (10-100 mM stock in a compatible solvent like DMF or DMSO)

  • (Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Solution: 1 M DTT or β-mercaptoethanol.

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis membrane.

Protocol
  • Protein Preparation:

    • Dissolve the protein in the labeling buffer to a final concentration of 50-100 µM.

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.

    • Crucially , if a reducing agent is used, it must be removed before adding the iodoacetyl reagent, as it will compete for labeling. This can be achieved by dialysis or using a desalting column.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound or iodoacetamide (e.g., 10 mM in DMSO).

    • Add a 10- to 20-fold molar excess of the iodoacetyl reagent to the protein solution. Add the reagent dropwise while gently vortexing.

    • Incubate the reaction mixture for 2 hours at 37°C or overnight at 4°C. Protect the reaction from light, especially if using a fluorescently tagged iodoacetamide.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution (e.g., DTT or β-mercaptoethanol) to a final concentration that is in large excess of the initial iodoacetyl reagent concentration (e.g., 50-100 mM).

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching agent by gel filtration chromatography (e.g., Sephadex G-25 column) or by extensive dialysis against a suitable buffer.

    • The first colored or UV-absorbing fraction to elute from the gel filtration column will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of labels per protein, can be determined using spectrophotometry if the label has a distinct absorbance, or by mass spectrometry. For a labeled protein, the DOL is calculated using the Beer-Lambert law by measuring the absorbance of the label and the protein.

Diagrams

Reaction Mechanism

ExperimentalWorkflow cluster_prep 1. Protein Preparation cluster_label 2. Labeling Reaction cluster_post 3. Post-Reaction Processing cluster_analysis 4. Analysis Protein Protein Sample Reduction Optional: Reduce Disulfides (DTT/TCEP) Protein->Reduction AddReagent Add this compound (10-20x molar excess) Protein->AddReagent If no reduction needed PurifyReduce Remove Reducing Agent Reduction->PurifyReduce PurifyReduce->AddReagent Incubate Incubate (2h @ 37°C or O/N @ 4°C) AddReagent->Incubate Quench Quench Reaction (excess DTT) Incubate->Quench PurifyFinal Purify Labeled Protein (Gel Filtration/Dialysis) Quench->PurifyFinal DOL Determine Degree of Labeling (Spectrophotometry/MS) PurifyFinal->DOL FinalProduct Labeled Protein for Downstream Applications DOL->FinalProduct

Troubleshooting & Optimization

how to remove excess 2-iodoacetaldehyde after alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 2-iodoacetaldehyde following an alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound from my reaction mixture?

A1: Residual this compound is highly reactive and can lead to undesirable side reactions, including N-alkylation and O-alkylation of peptides or other sensitive functional groups in your product.[1][2] This can result in product instability, reduced yield of the desired product, and complications in downstream analysis and purification.

Q2: What are the primary methods for removing excess this compound?

A2: The most common and effective methods include chemical quenching, aqueous extraction (work-up), chromatography, and specialized techniques for aldehydes like bisulfite addition. The choice of method depends on the properties of your target molecule, the reaction solvent, and the scale of your experiment.

Q3: Can I use a thiol-containing reagent to quench the reaction?

A3: Yes, adding a reducing thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, is a common strategy to consume excess electrophilic alkylating agents like this compound.[1][2] The resulting thioether can then be removed through standard purification techniques.

Q4: Is an aqueous work-up sufficient to remove this compound?

A4: An aqueous work-up can be effective, especially if your product is significantly less polar than this compound.[3] Multiple extractions with water or brine can help partition the polar aldehyde into the aqueous phase.[3] However, for complete removal, it is often combined with a quenching step or followed by chromatography.

Q5: How does the sodium bisulfite treatment work for aldehyde removal?

A5: Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct.[4][5] This adduct can be easily removed from the organic layer by extraction with water.[4] This method is highly specific for aldehydes and some reactive ketones.[4][5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Product instability or degradation after work-up. Residual this compound causing side reactions.- Ensure complete quenching of the excess aldehyde before proceeding with purification. - Consider using a milder quenching agent. - Minimize the time the product is in contact with the crude reaction mixture.
Emulsion formation during aqueous extraction. High concentration of polar organic solvents (e.g., THF, DMF) or surfactants.- Add brine (saturated NaCl solution) to break the emulsion.[3] - If possible, remove the organic solvent by rotary evaporation before the work-up.[6][7] - Dilute the reaction mixture with a larger volume of both the organic and aqueous phases.
Low product recovery after purification. Product partitioning into the aqueous layer during extraction.- If your product has some water solubility, minimize the number of aqueous washes. - Use brine for washing, which can decrease the solubility of organic compounds in the aqueous layer.[3] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Contamination of the final product with the quenching agent or its adduct. Insufficient purification after quenching.- If using a thiol quencher, ensure the subsequent purification step (e.g., chromatography) can effectively separate the product from the sulfur-containing byproducts. - For the bisulfite method, ensure thorough washing to remove all traces of the adduct.

Method Comparison

Method Principle Advantages Disadvantages Best Suited For
Chemical Quenching (Thiol) Reaction with a nucleophilic thiol to form a stable thioether.[1][2]- Fast and efficient for consuming the electrophile. - Can be performed in the reaction vessel.- Introduces a new impurity that needs to be removed. - The quencher or adduct might interfere with downstream processes.Reactions where the product is stable to the quenching agent and can be easily separated from the resulting thioether.
Aqueous Extraction Partitioning of the polar this compound into an aqueous phase.[3]- Simple and inexpensive. - Effective for removing many water-soluble impurities.[3]- May not achieve complete removal on its own. - Risk of emulsion formation and loss of polar products.[6]Crude purification of non-polar to moderately polar products from aqueous-miscible or immiscible organic solvents.
Sodium Bisulfite Wash Formation of a water-soluble bisulfite adduct with the aldehyde.[4][5]- Highly specific for aldehydes.[4] - The adduct is easily removed by extraction.[5]- Requires an additional reaction and extraction step. - The bisulfite solution can generate SO2 gas.[5]Reactions where the product is an aldehyde-free organic molecule.
Chromatography (e.g., HPLC, Flash) Separation based on differential partitioning between a stationary and mobile phase.[1]- Can achieve high purity. - Can separate the product from a wide range of impurities.- Can be time-consuming and require significant solvent volumes. - Potential for product loss on the column.Final purification step to achieve high-purity product.
Dialysis Separation of molecules based on size through a semi-permeable membrane.[1][2]- Gentle method for large molecules. - Effective for removing small molecules like this compound.- Slow process. - Not suitable for small molecule products.Purification of macromolecules like proteins and peptides.

Experimental Protocols

Protocol 1: Quenching with a Thiol Followed by Aqueous Extraction
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of dithiothreitol (DTT) or 2-mercaptoethanol (1.5 - 2.0 equivalents relative to the initial amount of this compound) to the reaction mixture while stirring.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete quenching.

  • Aqueous Work-up:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water (2 x volume of the organic layer).

    • Separate the aqueous layer.

    • Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.[3]

    • Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Removal of this compound using Sodium Bisulfite Extraction
  • Preparation:

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). This should be freshly prepared.[4]

  • Extraction:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of the saturated sodium bisulfite solution.

    • Shake the funnel vigorously for 1-2 minutes. Caution: This may release sulfur dioxide gas; perform this in a well-ventilated fume hood.[5]

    • Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer.[4]

    • Drain the lower aqueous layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent to obtain the purified product.

Visualizations

experimental_workflow_thiol_quench cluster_reaction Reaction Vessel cluster_workup Separatory Funnel start Crude Reaction Mixture (Product + Excess this compound) quench Add Thiol Quenching Agent (e.g., DTT) start->quench stir Stir for 30-60 min quench->stir extract Aqueous Extraction (Water & Brine Washes) stir->extract Transfer to Separatory Funnel dry Dry Organic Layer (Na2SO4) extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for Thiol Quenching and Aqueous Extraction.

experimental_workflow_bisulfite cluster_extraction Separatory Funnel cluster_purification Purification start Crude Reaction Mixture add_bisulfite Add Saturated NaHSO3 Solution start->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Separate Layers shake->separate wash Wash Organic Layer (Water & Brine) separate->wash dry Dry Organic Layer (Na2SO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for Sodium Bisulfite Extraction.

References

troubleshooting low efficiency of cysteine labeling with 2-iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cysteine labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low efficiency of cysteine labeling with 2-iodoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency is very low. What are the most common initial checks?

Low labeling efficiency is often traced back to a few key areas. Start by verifying the following:

  • Cysteine Redox State: Ensure your protein's cysteine residues are in a reduced state (-SH). Oxidized cysteines (e.g., in disulfide bonds) will not react with this compound.[1] It is crucial to perform the labeling reaction shortly after reducing the protein to prevent reoxidation.[2]

  • pH of Reaction Buffer: The reaction, an SN2 nucleophilic substitution, is highly pH-dependent. The cysteine thiol must be deprotonated to the more nucleophilic thiolate anion (S-). This is favored at a pH above the pKa of the cysteine thiol (typically ~8.5). The optimal pH for labeling with iodoacetamide, a similar reagent, is between 8.0 and 8.5.[3]

  • Reagent Quality: this compound, like other iodoacetyl compounds, can degrade, especially when exposed to light or moisture.[3] Use a fresh, high-quality reagent or a freshly prepared solution for best results.

Q2: Can the reducing agent from my protein purification or reduction step interfere with labeling?

Yes, this is a very common cause of low efficiency.

  • Thiol-based Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols that are highly reactive. They will compete with your protein's cysteines for this compound, consuming the labeling reagent.[2] These must be completely removed before initiating the labeling reaction.[2]

  • Thiol-free Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free alternative. While it doesn't directly compete by reacting via a thiol group, it has been shown to interfere with certain thiol-reactive dyes and can reduce labeling efficiency.[2] If TCEP is used, it is still best practice to remove it or ensure its concentration is significantly lower than the labeling reagent.

Q3: How can I ensure my cysteine residues are fully reduced before labeling?

To ensure cysteines are available for labeling, a reduction step is critical.[1][2]

  • Incubate your protein with a sufficient molar excess of a reducing agent like DTT (e.g., 5-10 mM) or TCEP (e.g., 1-5 mM) for at least 1 hour at room temperature.

  • Crucially, you must then remove the reducing agent. Common methods include dialysis, size-exclusion chromatography (desalting columns), or buffer exchange via spin concentrators.[2] Proceed with the labeling step immediately after removal to minimize reoxidation of the thiols.[2]

Q4: What are the optimal reaction conditions (pH, temperature, time) for labeling?

Optimizing reaction conditions is key to maximizing efficiency. While the ideal conditions can be protein-specific, the following provides a general starting point based on the behavior of similar iodoacetyl reagents.

  • pH: Maintain a pH between 7.5 and 8.5. A common choice is a buffer like HEPES or sodium bicarbonate at pH 8.3.[1][3] More acidic conditions will significantly slow or inhibit the reaction.[4]

  • Molar Excess of Reagent: Use a 5- to 20-fold molar excess of this compound over the concentration of cysteine thiols.

  • Temperature and Time: The reaction can proceed at room temperature (20-25°C) or 4°C. The reaction is significantly faster at room temperature, often completing within 2 hours.[3] For sensitive proteins, performing the reaction at 4°C for a longer period (e.g., overnight) may be necessary to maintain protein integrity.

Q5: I am observing non-specific labeling or modification of other amino acids. How can I prevent this?

While iodoacetaldehyde is primarily thiol-reactive, side reactions can occur, especially under non-optimal conditions.

  • High pH: At pH values above 8.5-9.0, the risk of reacting with other nucleophilic residues, such as the ε-amino group of lysine or the imidazole group of histidine, increases.[3][5]

  • Excess Reagent: A very large excess of the labeling reagent can also lead to off-target modifications.[6]

  • Prevention: To improve specificity, restrict the pH to below 8.5 and use the lowest effective concentration of this compound.[5] If non-specific labeling persists, consider reducing the reaction time.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Cysteine Labeling

ParameterRecommended RangeRationale & Notes
pH 7.5 - 8.5Favors the formation of the reactive thiolate anion. pH > 8.5 may increase non-specific labeling.[3][5]
Temperature 4°C to 25°C25°C allows for faster reaction times (e.g., 2 hours). 4°C is used for sensitive proteins (overnight incubation).[3]
Reagent Molar Excess 5x - 20x over cysteineEnsures the reaction goes to completion. High excess can cause off-target reactions.[6]
Reaction Time 2 hours at 25°C / 12-16 hours at 4°CTime should be optimized for the specific protein and conditions.

Table 2: Common Reducing Agents and Removal Strategies

Reducing AgentTypical ConcentrationRemoval MethodKey Considerations
DTT 5 - 10 mMSize-Exclusion Chromatography, Dialysis, Buffer ExchangeMust be completely removed as its thiols will consume the labeling reagent.[2]
TCEP 1 - 5 mMSize-Exclusion Chromatography, Dialysis, Buffer ExchangeThiol-free, but can still interfere with some labeling reactions. Removal is recommended.[2]

Experimental Protocols

Protocol 1: Standard Cysteine Labeling with this compound
  • Protein Reduction:

    • Dissolve the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at room temperature.

  • Removal of Reducing Agent:

    • Remove DTT using a pre-equilibrated desalting column (e.g., G-25) or through buffer exchange with a spin concentrator.

    • The exchange buffer should be the labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) and should be de-gassed to minimize oxygen.

  • Labeling Reaction:

    • Immediately after DTT removal, determine the protein concentration.

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or DMF).[3] Protect this solution from light.[3]

    • Add a 10-fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 20-50 mM to quench any unreacted this compound.

    • Incubate for 15-30 minutes.

  • Removal of Excess Reagent:

    • Remove excess labeling reagent and quenching agent by dialysis or size-exclusion chromatography.

Visual Guides

G cluster_prep Preparation cluster_removal Purification cluster_label Labeling cluster_final Final Cleanup p1 Protein Sample p2 Add Reducing Agent (DTT/TCEP) p1->p2 p3 Incubate (e.g., 1hr at RT) p2->p3 r1 Remove Reducing Agent (e.g., Desalting Column) p3->r1 l1 Add this compound r1->l1 l2 Incubate (e.g., 2hrs at RT, in dark) l1->l2 l3 Quench Reaction (e.g., add excess DTT) l2->l3 f1 Remove Excess Reagents (Dialysis / SEC) l3->f1 f2 Labeled Protein f1->f2

Caption: Experimental workflow for cysteine labeling.

G start Low Labeling Efficiency Observed d1 Is Cysteine Reduced? start->d1 d2 Was Reducing Agent Removed? d1->d2 Yes a1 Action: Reduce protein with DTT/TCEP immediately before labeling. d1->a1 No d3 Is Reaction pH Optimal (7.5-8.5)? d2->d3 Yes a2 Action: Remove reducing agent via dialysis or desalting column. d2->a2 No d4 Is Reagent Fresh & Active? d3->d4 Yes a3 Action: Adjust buffer to pH 8.0-8.3. Use a stable buffer like HEPES. d3->a3 No a4 Action: Use a fresh batch of This compound. d4->a4 No end Problem Likely Resolved d4->end Yes a1->d2 a2->d3 a3->d4 a4->end

Caption: Troubleshooting decision tree for low labeling efficiency.

References

interference of reducing agents with 2-iodoacetaldehyde alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-iodoacetaldehyde alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of reducing agents in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound alkylation of cysteine residues inefficient?

A1: Inefficient alkylation is a common issue often stemming from the presence of residual reducing agents in your sample. Thiol-based reducing agents like dithiothreitol (DTT) and 2-mercaptoethanol (2-ME) have free sulfhydryl groups that readily react with and consume this compound. This side reaction reduces the effective concentration of the alkylating agent available to modify your target cysteine residues.

Q2: Can I use Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent before this compound alkylation?

A2: While TCEP is a non-thiol reducing agent and does not react with this compound as readily as DTT, it can still cross-react with certain alkylating agents. For optimal results, it is best practice to remove excess TCEP before proceeding with the alkylation step.

Q3: What are common side reactions associated with this compound?

A3: this compound, being an iodine-containing alkylating agent, can lead to non-specific modifications of other amino acid residues. Besides the intended reaction with cysteine, side reactions can occur at the N-terminus of peptides and on the side chains of histidine, lysine, aspartic acid, glutamic acid, and tyrosine. Methionine residues are also susceptible to alkylation by iodine-containing reagents.

Q4: How can I minimize off-target alkylation?

A4: To minimize side reactions, it is crucial to optimize your experimental conditions. This includes using the lowest effective concentration of this compound, controlling the reaction temperature and time, and ensuring the pH of the reaction buffer is appropriate (typically around pH 8 for efficient cysteine alkylation). Additionally, quenching the reaction after the desired incubation time can prevent further non-specific modifications.

Q5: Are there alternatives to this compound for cysteine alkylation?

A5: Yes, several other alkylating agents are available, each with its own advantages and disadvantages. Acrylamide and chloroacetamide have been reported to produce fewer unspecific side effects compared to iodine-containing reagents like iodoacetamide. N-ethylmaleimide (NEM) is another common alternative that reacts efficiently with thiols.

Troubleshooting Guides

Problem 1: Low or No Alkylation of Target Cysteine Residues
Possible Cause Troubleshooting Step
Residual Reducing Agent (e.g., DTT, 2-ME) 1. Removal of Reducing Agent: After the reduction step, remove the reducing agent using methods like dialysis, spin columns, or precipitation/resuspension. 2. Use of a Non-Thiol Reducing Agent: Consider using TCEP for reduction, followed by its removal before alkylation. 3. Increase Alkylating Agent Concentration: If removal is not possible, a higher concentration of this compound may be required to compensate for its reaction with the reducing agent. This should be done cautiously as it can increase off-target reactions.
Suboptimal Reaction Conditions 1. pH Adjustment: Ensure the reaction buffer is at an optimal pH (typically pH 7.5-8.5) to facilitate the deprotonation of the cysteine thiol group, making it more nucleophilic. 2. Temperature and Time Optimization: Incubate the reaction at room temperature for 30-60 minutes. Longer incubation times or higher temperatures can lead to increased side reactions.
Degraded this compound 1. Use Fresh Reagent: Prepare this compound solutions fresh before each use and store them protected from light to prevent degradation.
Problem 2: High Levels of Non-Specific Alkylation (Off-Target Effects)
Possible Cause Troubleshooting Step
Excessive this compound Concentration 1. Titrate Alkylating Agent: Perform a titration experiment to determine the lowest effective concentration of this compound that provides sufficient cysteine alkylation with minimal side reactions.
Prolonged Reaction Time 1. Optimize Incubation Time: Reduce the alkylation reaction time. Monitor the reaction progress to find the optimal endpoint. 2. Quench the Reaction: After the desired incubation period, quench the reaction by adding a thiol-containing reagent like DTT or 2-ME to consume the excess this compound.
Inappropriate pH 1. Lower the pH: While slightly alkaline pH favors cysteine alkylation, a very high pH can increase the reactivity of other nucleophilic side chains. Consider performing the reaction at a pH closer to neutral if off-target effects are severe.

Data Presentation

Table 1: Comparison of Reducing Agents in Proteomics Workflows

Reducing AgentChemical ClassAdvantagesDisadvantages
Dithiothreitol (DTT) ThiolStrong reducing agent, widely used.Reacts with and consumes thiol-reactive alkylating agents. Can be unstable at higher pH and temperature.
2-Mercaptoethanol (2-ME) ThiolEffective reducing agent.Similar to DTT, it reacts with alkylating agents. Has a strong odor.
Tris(2-carboxyethyl)phosphine (TCEP) PhosphineDoes not contain a thiol group, reducing direct reaction with alkylating agents. More stable than DTT over a wider pH range.Can still cross-react with some alkylating agents like NEM and IAM. Its stability can be decreased by metal chelators.

Table 2: Comparison of Common Alkylating Agents

Alkylating AgentChemical ClassAdvantagesDisadvantages
This compound / Iodoacetamide (IAM) HaloacetamideHighly reactive towards thiols, widely used.Prone to causing non-specific alkylation of other amino acid residues, particularly methionine.
Chloroacetamide (CAA) HaloacetamideReported to have lower off-target alkylation compared to iodoacetamide.Can cause significant methionine oxidation.
Acrylamide Michael acceptorCan provide good alkylation efficiency with fewer side reactions than iodine-containing reagents.
N-Ethylmaleimide (NEM) MaleimideReacts efficiently with thiols, often faster than iodoacetamide, and is less pH-dependent.May be less specific than iodo-derivatives at alkaline pH, reacting with lysine and histidine.

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation for Mass Spectrometry Sample Preparation
  • Protein Solubilization: Solubilize the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add this compound or iodoacetamide to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove urea, salts, and excess reagents before enzymatic digestion.

Protocol 2: Optimized Protocol to Minimize Interference
  • Protein Solubilization: As in Protocol 1.

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 60 minutes.

  • Removal of Reducing Agent: Remove TCEP using a desalting spin column or through buffer exchange via dialysis.

  • Alkylation: Add this compound to the TCEP-free sample to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Cleanup: Proceed with subsequent steps for your downstream application.

Visualizations

G cluster_reduction Reduction Step cluster_alkylation Alkylation Step cluster_interference Interference Pathway Protein_SS Protein-S-S Protein_SH Protein-SH Protein_SS->Protein_SH Reduction DTT_red DTT (reduced) IAA This compound Alkylated_Protein Alkylated Protein-S-CH2CHO Protein_SH->Alkylated_Protein Alkylation DTT_ox DTT (oxidized) DTT_red->DTT_ox DTT_red_interfere DTT (reduced) Iodide Iodide IAA->Iodide DTT_IAA_complex DTT-IAA Adduct DTT_red_interfere->DTT_IAA_complex Side Reaction IAA_interfere This compound IAA_interfere->DTT_IAA_complex

Caption: Intended vs. Interference Pathways in Alkylation.

purification methods for commercial 2-iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-iodoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound has a dark color. Is it still usable?

A dark coloration (ranging from yellow to brown) is a common indicator of decomposition. This compound is known to be unstable and can degrade over time, upon exposure to light, air, or elevated temperatures. The color change is likely due to the formation of iodine (I₂) and other degradation byproducts. For sensitive applications requiring high purity, it is recommended to purify the compound or its precursor before use.

Q2: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities, including:

  • Starting materials from synthesis: Depending on the synthetic route, this could include unreacted 2-chloroacetaldehyde or its acetal precursor.

  • Decomposition products: Due to its instability, this compound can decompose to form elemental iodine, which contributes to discoloration. Other degradation pathways may lead to polymerization or the formation of other small molecules.

  • Stabilizers: Some manufacturers may add stabilizers to prolong shelf life, which could interfere with specific applications.

Q3: Can I purify this compound by distillation?

Direct distillation of this compound is generally not recommended. The compound is thermally labile and may decompose at elevated temperatures, leading to a lower yield and the formation of additional impurities.

Q4: What is the recommended approach for obtaining high-purity this compound for my experiment?

Due to the inherent instability of this compound, a common and more reliable strategy is to purify a more stable precursor, such as This compound diethyl acetal . This acetal can be purified by standard methods like column chromatography or distillation. The purified acetal can then be carefully hydrolyzed immediately before use to generate fresh, high-purity this compound.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results using commercial this compound.

This issue is often linked to the purity and stability of the reagent. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow Diagram

Validation & Comparative

Confirming 2-Iodoacetaldehyde Protein Modification: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the specific modification of proteins by 2-iodoacetaldehyde is a critical step in understanding its biological effects. Mass spectrometry stands as the gold standard for this purpose, offering unparalleled precision in identifying the exact site of modification. This guide provides a comparative overview of the mass spectrometry-based workflow for confirming this compound modification, alongside alternative alkylating agents, supported by experimental protocols and data.

The reaction of this compound with a cysteine residue results in the formation of a stable S-(2-oxoethyl)cysteine adduct. This modification introduces a specific mass shift that can be readily detected by mass spectrometry. The confirmation of this modification relies on a standard bottom-up proteomics workflow involving protein digestion and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Mass Spectrometry Analysis

The overall workflow for confirming this compound modification by mass spectrometry is a multi-step process.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis protein_extraction Protein Extraction reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) protein_extraction->reduction alkylation Alkylation with This compound reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion cleanup Peptide Cleanup (e.g., Desalting) digestion->cleanup lc_ms LC-MS Analysis (Peptide Separation and Full Scan MS) cleanup->lc_ms ms_ms Tandem MS (MS/MS) (Peptide Fragmentation) lc_ms->ms_ms database_search Database Search (Identify Peptides with Mass Shift) ms_ms->database_search manual_validation Manual Validation of MS/MS Spectra database_search->manual_validation

Figure 1. Experimental workflow for confirming this compound modification by mass spectrometry.

Comparison of Alkylating Agents for Cysteine Modification

While this compound is a potent alkylating agent, other reagents are more commonly used in standard proteomics workflows. The choice of alkylating agent can impact the efficiency of the reaction and the potential for side reactions.

Alkylating AgentMass Shift (Monoisotopic) on Cysteine (Da)AdvantagesDisadvantages & Side Reactions
This compound +42.010565Highly reactive towards cysteine thiols.Potential for off-target reactions with other nucleophilic residues (e.g., lysine, histidine) at high concentrations or prolonged incubation times.[1]
Iodoacetamide (IAM) +57.021464Most commonly used, well-characterized.[2]Can cause off-target alkylation of other amino acids like methionine, lysine, and histidine.[1][3] Can lead to a neutral loss of the entire modification during fragmentation.[1]
Iodoacetic Acid (IAA) +58.005479Similar reactivity to IAM.Also prone to off-target modifications.[1]
Chloroacetamide (CAA) +57.021464Reduced off-target alkylation compared to IAM.[2]Can significantly increase methionine oxidation.[2]
Acrylamide +71.037114Fewer side effects compared to iodine-containing reagents.[1]Slower reaction kinetics compared to iodo-compounds.

Detailed Experimental Protocols

Protocol 1: In-Solution Digestion for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a protein sample modified with this compound for mass spectrometry analysis.

Materials:

  • Protein sample

  • Urea

  • Dithiothreitol (DTT)

  • This compound

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation and Reduction:

    • Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Sample Dilution and Digestion:

    • Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Reaction Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the sample by LC-MS/MS. In the data acquisition method, set the mass of the S-(2-oxoethyl)cysteine modification (+42.010565 Da) as a variable modification on cysteine residues.

Protocol 2: In-Gel Digestion

This protocol is suitable for protein samples separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction and alkylation solutions as in Protocol 1

  • Trypsin solution

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band from the gel.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Destain the gel pieces with the destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Perform in-gel reduction and alkylation following the same principles as in Protocol 1, ensuring the gel pieces are fully submerged in the respective solutions.

  • Digestion:

    • Wash the gel pieces with 50 mM ammonium bicarbonate.

    • Dehydrate the gel pieces with acetonitrile.

    • Rehydrate the gel pieces in a minimal volume of trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with extraction buffer.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Proceed with desalting and LC-MS/MS analysis as described in Protocol 1.

Data Analysis and Interpretation

The key to confirming the this compound modification lies in the data analysis.

  • Database Search: The acquired MS/MS data is searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). It is crucial to include the mass of the S-(2-oxoethyl)cysteine modification (+42.010565 Da) as a variable modification on cysteine residues in the search parameters.

  • Fragmentation Analysis: The MS/MS spectrum of a peptide containing the modification will show a characteristic fragmentation pattern. The b- and y-ions containing the modified cysteine will exhibit a mass shift corresponding to the modification. Careful manual inspection of the MS/MS spectra is essential to validate the automated search results and confirm the site of modification.

peptide Peptide with S-(2-oxoethyl)cysteine b_ions b-ions peptide->b_ions Fragmentation y_ions y-ions peptide->y_ions Fragmentation mod_b b-ions with mass shift b_ions->mod_b Contain modified Cys unmod_b Unmodified b-ions b_ions->unmod_b Do not contain modified Cys mod_y y-ions with mass shift y_ions->mod_y Contain modified Cys unmod_y Unmodified y-ions y_ions->unmod_y Do not contain modified Cys

Figure 2. Fragmentation of a peptide modified with this compound.

By following these protocols and data analysis strategies, researchers can confidently identify and confirm protein modification by this compound, providing valuable insights into its mechanism of action and biological consequences.

References

comparing the cytotoxicity of different alkylating agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Alkylating Agents

Alkylating agents represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells. This guide provides a comparative overview of the cytotoxicity of several common alkylating agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Introduction to Alkylating Agents

Alkylating agents are a class of anticancer drugs that interfere with DNA replication and transcription, ultimately leading to cell death.[1] They function by attaching alkyl groups to the guanine base of DNA, which can result in DNA strand breakage, abnormal base pairing, and the formation of cross-links within the DNA structure.[2][3] This damage disrupts the integrity of the DNA and inhibits essential cellular processes, proving particularly effective against rapidly dividing cancer cells that have limited time for DNA repair.[3] The cytotoxicity of these agents is often mediated by the induction of apoptosis, or programmed cell death.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several alkylating agents against various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and the specific viability assay used.

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)Reference
Cisplatin A549 (Lung Carcinoma)48~7.5[4]
MCF-7 (Breast Adenocarcinoma)48~6.4[5]
U87 MG (Glioblastoma)249.5[6]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[7]
HL-60 (Promyelocytic Leukemia)Not Specified~200[8]
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200[8]
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3[9]
U87 MG (Glioblastoma)72~230[2]
A172 (Glioblastoma)72~200-400[1]
Melphalan MDA-MB-231 (Breast Adenocarcinoma)4837.78[10]
MCF-7 (Breast Adenocarcinoma)4824.78[10]
HL-60 (Promyelocytic Leukemia)Not Specified~10[8]

Note on Cyclophosphamide: Direct in vitro IC50 values for cyclophosphamide are less common in literature as it is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[11][12][13][14] In vitro studies often use pre-activated derivatives like 4-hydroperoxycyclophosphamide (4-HC) or require co-incubation with liver microsomal fractions (S9) to simulate this activation.[12]

Mechanism of Action and Signaling Pathways

Alkylating agents induce cytotoxicity primarily through the induction of DNA damage, which triggers a cascade of cellular signaling events culminating in apoptosis. A key player in this process is the tumor suppressor protein p53.

Alkylating_Agent_Mechanism cluster_0 Cellular Environment Alkylating_Agent Alkylating Agent DNA Nuclear DNA Alkylating_Agent->DNA Alkylation DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage

Figure 1: General mechanism of action of alkylating agents on DNA.

Upon DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis. This provides the cell an opportunity to repair the DNA damage. If the damage is too severe, p53 initiates the apoptotic cascade.

p53_Signaling_Pathway cluster_pathway p53-Mediated Apoptosis Pathway DNA_Damage DNA Damage (from Alkylating Agent) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation & Stabilization ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis If damage is severe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with alkylating agent A->B C 3. Incubate for desired time period B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at ~570 nm E->F Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed and treat cells with alkylating agent B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G

References

Unveiling the Inhibitory Potential of 2-Iodoacetaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the enzyme inhibitory potential of 2-iodoacetaldehyde, a member of the haloacetaldehyde group of compounds. While direct enzymatic inhibition data for this compound is limited in current literature, this document consolidates available toxicological data and provides a scientifically grounded comparison with related, well-characterized enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the validation and potential applications of this compound as an enzyme inhibitor.

Comparative Toxicity of Haloacetaldehydes

A systematic comparison of the cytotoxicity and genotoxicity of several haloacetaldehydes has been conducted, with the results summarized below.[1][2]

HaloacetaldehydeAbbreviationCytotoxicity Rank (Higher rank = More toxic)Genotoxicity Rank (Higher rank = More toxic)
TribromoacetaldehydeTBAL14
ChloroacetaldehydeCAL12
DibromoacetaldehydeDBAL21
BromochloroacetaldehydeBCAL25
DibromochloroacetaldehydeDBCAL22
This compound IAL 3 6
BromoacetaldehydeBAL44
BromodichloroacetaldehydeBDCAL45
DichloroacetaldehydeDCAL55
TrichloroacetaldehydeTCAL6Not Genotoxic

Data sourced from a comparative toxicity study in Chinese hamster ovary cells.[1][2]

Proposed Mechanism of Enzyme Inhibition by this compound

Based on the well-documented mechanisms of structurally similar α-halo compounds like iodoacetate and iodoacetamide, this compound is predicted to act as an irreversible enzyme inhibitor. The proposed mechanism involves the alkylation of nucleophilic residues within the active site of target enzymes. Cysteine residues, with their highly reactive thiol groups, are particularly susceptible to such modification.

The α-carbon of this compound is rendered electrophilic by the electron-withdrawing effects of both the adjacent aldehyde and the iodine atom. This facilitates a nucleophilic attack from the thiolate anion of a cysteine residue, leading to the formation of a stable covalent bond and consequently, irreversible inhibition of the enzyme.

G cluster_enzyme Enzyme Active Site Enzyme_Cys Enzyme-Cys-SH Intermediate Transition State Enzyme_Cys->Intermediate Nucleophilic Attack Inhibitor This compound (I-CH2-CHO) Inhibitor->Intermediate Inhibited_Enzyme Inhibited Enzyme (Enzyme-Cys-S-CH2-CHO) Intermediate->Inhibited_Enzyme Covalent Bond Formation

Caption: Proposed mechanism of irreversible enzyme inhibition by this compound.

Comparison with Alternative Inhibitors

Iodoacetate and Iodoacetamide: These are classic irreversible inhibitors of cysteine proteases and other thiol-containing enzymes, most notably Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Their inhibitory action is due to the alkylation of the active site cysteine residue. Given its structural similarity, this compound is expected to share this mechanism and target a similar range of enzymes.

Acetaldehyde: As the non-halogenated parent compound, acetaldehyde has also been shown to inhibit certain enzymes. Its mechanism, however, typically involves the formation of Schiff bases with the ε-amino groups of lysine residues, which can be a reversible or irreversible process depending on subsequent reactions. This is a key distinction from the proposed direct alkylation by this compound.

Potential Enzyme Target and Signaling Pathway: GAPDH and Glycolysis

A primary putative target for this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a key enzyme in the glycolytic pathway. The active site of GAPDH contains a critical cysteine residue that is readily alkylated by iodoacetate, leading to complete inactivation of the enzyme.

Inhibition of GAPDH would disrupt the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial energy-yielding step in glycolysis. This would have significant downstream effects, including a reduction in ATP and NADH production.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Inhibitor This compound Inhibitor->G3P

Caption: The glycolytic pathway with the proposed inhibition of GAPDH by this compound.

Experimental Protocol for Validation of Enzyme Inhibition

The following is a generalized protocol for the validation of this compound as an inhibitor of a model enzyme such as GAPDH.

1. Materials and Reagents:

  • Purified enzyme (e.g., rabbit muscle GAPDH)

  • This compound

  • Substrate (e.g., glyceraldehyde-3-phosphate)

  • Cofactor (e.g., NAD+)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplates or cuvettes

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Acquisition and Analysis A Prepare stock solutions: - Enzyme - this compound - Substrate - Cofactor - Assay Buffer B Dispense assay buffer to microplate wells A->B C Add varying concentrations of this compound B->C D Add enzyme to all wells and incubate C->D E Initiate reaction by adding substrate and cofactor D->E F Measure absorbance at 340 nm over time (kinetic assay) E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. log[inhibitor] G->H I Determine IC50 value H->I

Caption: A generalized experimental workflow for the validation of this compound as an enzyme inhibitor.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

  • Add the purified GAPDH to all wells to a final concentration that gives a linear rate of reaction over the measurement period.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitory reaction to occur.

  • Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm, corresponding to the formation of NADH, at regular intervals for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of this compound is currently scarce, a strong theoretical and comparative basis exists to classify it as a potential irreversible inhibitor of cysteine-containing enzymes. Its structural similarity to iodoacetate and iodoacetamide suggests that it likely targets key metabolic enzymes such as GAPDH. The provided toxicological data and experimental protocols offer a solid foundation for researchers to further investigate and validate the specific inhibitory characteristics of this compound. Further studies are warranted to elucidate its precise mechanism of action, identify its full range of target enzymes, and quantify its inhibitory potency.

References

Safety Operating Guide

Personal protective equipment for handling 2-iodoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Iodoacetaldehyde

Disclaimer: Specific safety and handling data for this compound is limited. This guide is primarily based on information for the closely related compound, 2-iodoacetamide. Due to the shared reactive iodoacetyl functional group, their toxicological properties and handling requirements are anticipated to be similar. However, it is crucial to treat this compound with extreme caution and to consult with your institution's environmental health and safety department for specific guidance.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and the surrogate compound 2-iodoacetamide.

PropertyThis compound2-Iodoacetamide (Surrogate Data)
Molecular Weight 169.95 g/mol [1]184.96 g/mol
Appearance Not specifiedOff-white to yellow crystalline solid
Hazard Class Not specified6.1 (Toxic)[2]
Packing Group Not specifiedII or III[2][3]

Operational Plan for Handling this compound

A systematic approach is critical to safely handle this compound. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Preparations
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for exposure, and emergency procedures.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[4][5]

  • Personal Protective Equipment (PPE) Inspection : Before entering the laboratory, inspect all required PPE for integrity. This includes checking gloves for tears and ensuring safety goggles provide a complete seal.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower and eyewash station.[5]

  • Spill Kit : Have a spill kit readily available that is appropriate for handling toxic and reactive chemicals.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles are required.[6] A face shield should be worn over safety glasses if there is a splash hazard.[7]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Inspect gloves before each use and change them immediately if contaminated.

  • Body Protection : A lab coat must be worn and fully buttoned.[7] Consider a chemical-resistant apron for added protection when handling larger quantities.

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[2][6][8]

Handling Procedure
  • Work Area Preparation : Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat.

  • In Solution : When preparing solutions, add the this compound slowly to the solvent to avoid splashing.

  • Avoid Inhalation and Contact : Do not breathe dust or vapors.[4][8] Avoid contact with skin and eyes.[8]

  • Secure Container : Keep the container of this compound tightly closed when not in use.[2][4]

Post-Handling Procedures
  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal : Dispose of all contaminated materials, including empty containers, bench paper, and used PPE, as hazardous waste according to the disposal plan below.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][9]

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8]
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][8] Seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2] Seek immediate medical attention.[2][4]
Spill Evacuate the area.[4] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your institution's emergency response team. Avoid generating dust.[4][8] Ensure adequate ventilation.[4][8] Do not allow the material to enter drains or waterways.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Solid Waste : Collect all contaminated solid materials, including used PPE, disposable labware, and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Toxic").

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[2][4][9] Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_reaction Perform Reaction handling_solution->handling_reaction post_decon Decontaminate Surfaces handling_reaction->post_decon post_waste Segregate Waste post_decon->post_waste post_cleanup Clean Work Area post_waste->post_cleanup disp_label Label Waste post_waste->disp_label disp_store Store Waste Securely disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。